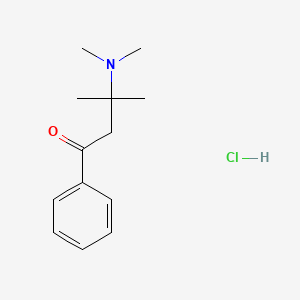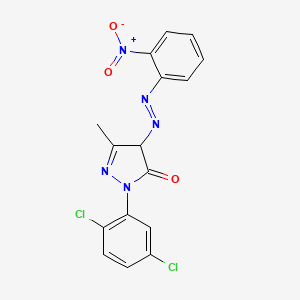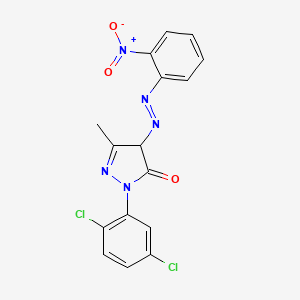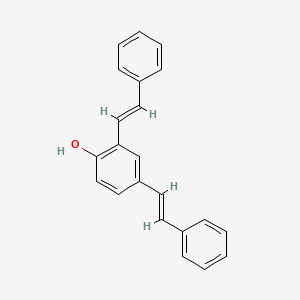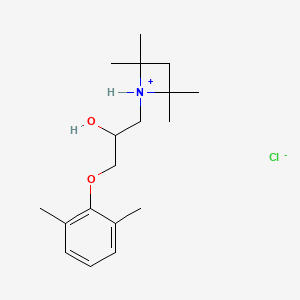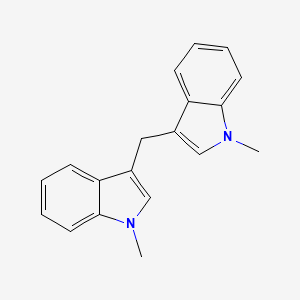
1,1'-Dimethyl-3,3'methylenedi-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Dimethyl-3,3’-methylenedi-indole is a chemical compound with the molecular formula C19H18N2 and a molecular weight of 274.36 g/mol . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . This compound is known for its unique structure, which includes two indole units connected by a methylene bridge and methyl groups at the nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-Dimethyl-3,3’-methylenedi-indole can be synthesized through various methods. One common approach involves the reaction of indole derivatives with formaldehyde and a methylating agent under acidic conditions . The reaction typically proceeds through the formation of a methylene bridge between the indole units, followed by methylation of the nitrogen atoms.
Industrial Production Methods
In industrial settings, the synthesis of 1,1’-dimethyl-3,3’-methylenedi-indole may involve large-scale reactions using similar principles. The process often includes the use of catalysts to enhance the reaction rate and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Dimethyl-3,3’-methylenedi-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the indole units or the methylene bridge.
Substitution: Electrophilic substitution reactions are common, where substituents replace hydrogen atoms on the indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like diazonium salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-diones, while substitution reactions can yield various substituted indoles .
Applications De Recherche Scientifique
1,1’-Dimethyl-3,3’-methylenedi-indole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,1’-dimethyl-3,3’-methylenedi-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
1,1’-Dimethyl-3,3’-methylenedi-indole can be compared with other similar compounds, such as:
3,3’-Methylenedi-indole: Lacks the methyl groups on the nitrogen atoms, leading to different chemical and biological properties.
N,N-Dimethyl-3,3’-methylenedi-indole: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Propriétés
Formule moléculaire |
C19H18N2 |
|---|---|
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
1-methyl-3-[(1-methylindol-3-yl)methyl]indole |
InChI |
InChI=1S/C19H18N2/c1-20-12-14(16-7-3-5-9-18(16)20)11-15-13-21(2)19-10-6-4-8-17(15)19/h3-10,12-13H,11H2,1-2H3 |
Clé InChI |
ZACMZGNBTFBTPV-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)CC3=CN(C4=CC=CC=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


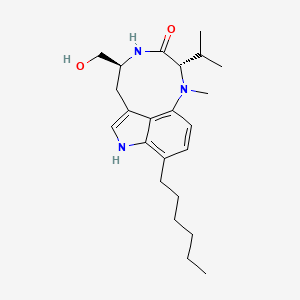

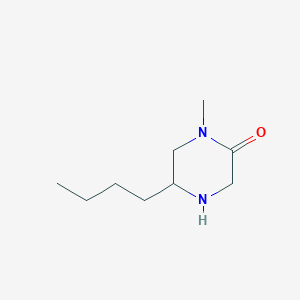
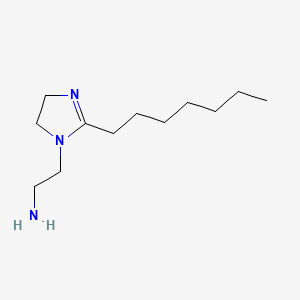
![tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione](/img/structure/B13745527.png)
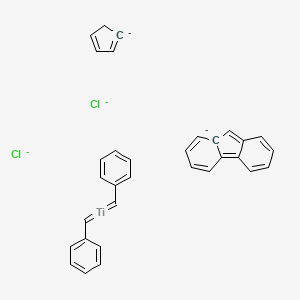
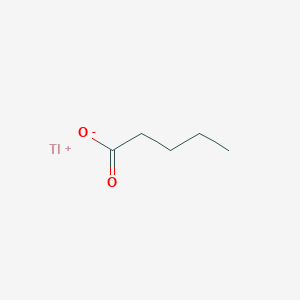
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-[(4-chlorophenyl)azo]-6-hydroxy-2-(3-methoxypropyl)-](/img/structure/B13745531.png)
![disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate](/img/structure/B13745533.png)
